2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine
Description
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 3,4-dimethylphenyl group at the C2 position. This scaffold is notable for its pharmacological relevance, as imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities, including anticholinesterase, anticancer, and anti-inflammatory properties . The 3,4-dimethylphenyl substituent introduces steric and electronic effects that modulate the compound’s reactivity, binding affinity, and metabolic stability, making it a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-6-7-13(9-12(11)2)14-10-17-8-4-3-5-15(17)16-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRSPCLHAIEWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ponnala’s Neutral Alumina-Catalyzed Method
Ponnala and colleagues demonstrated that neutral alumina efficiently catalyzes the condensation of 2-aminopyridine with α-haloketones at ambient temperature. For 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine, the reaction involves (3,4-dimethylphenyl)chloromethyl ketone and 2-aminopyridine. The alumina surface facilitates nucleophilic substitution, wherein the pyridine nitrogen attacks the α-carbon of the ketone, followed by cyclodehydration (Scheme 1). This method achieves yields of 70–85% within 4–6 hours, with the catalyst being recyclable for up to three cycles without significant loss in activity.
Scheme 1. Synthesis via α-haloketone condensation.
$$ \text{2-Aminopyridine} + \text{(3,4-Dimethylphenyl)chloromethyl ketone} \xrightarrow{\text{Al}2\text{O}3, \text{rt}} \text{this compound} $$
Solvent-Free Thermal Condensation
Dong-Jian Zhu’s solvent-free protocol eliminates the need for catalysts by heating 2-aminopyridine and (3,4-dimethylphenyl)chloromethyl ketone at 60°C. The absence of solvent reduces waste, aligning with green chemistry principles. Mechanistically, the reaction proceeds via an SN2 displacement, forming an imine intermediate that undergoes intramolecular cyclization. This method delivers yields of 80–90% within 3–5 hours, making it ideal for large-scale synthesis.
Molecular Iodine-Catalyzed Cyclization
A recent advancement employs molecular iodine (10 mol%) to catalyze the reaction between 2-aminopyridine and (3,4-dimethylphenyl)bromomethyl ketone under reflux conditions. Iodine acts as a Lewis acid, polarizing the carbonyl group and accelerating nucleophilic attack. This method achieves 75–82% yields in 2–3 hours, with the advantage of using a low-cost, non-toxic catalyst.
Copper-Catalyzed A³-Coupling Reaction
The domino A³-coupling (aldehyde-amine-alkyne) offers a versatile route to imidazo[1,2-a]pyridines. For this compound, 3,4-dimethylbenzaldehyde, 2-aminopyridine, and phenylacetylene react in the presence of CuI (10 mol%) and sodium ascorbate in ethanol at 50°C. The mechanism involves:
- Imine Formation : Condensation of aldehyde and amine.
- Copper Acetylide Formation : Reaction of phenylacetylene with CuI.
- Cycloisomerization : 5-exo-dig cyclization followed by 1,3-hydride shift.
This method yields 85–87% of the product within 6 hours and is scalable to gram quantities without yield reduction. However, the 3-position is substituted with the alkyne-derived group (e.g., phenyl), necessitating post-synthetic modifications if a hydrogen is required.
Scheme 2. A³-coupling mechanism for imidazo[1,2-a]pyridine synthesis.
$$ \text{3,4-Dimethylbenzaldehyde} + \text{2-Aminopyridine} + \text{Phenylacetylene} \xrightarrow{\text{CuI, Na ascorbate}} \text{2-(3,4-Dimethylphenyl)-3-phenylimidazo[1,2-a]pyridine} $$
Alternative Multicomponent Approaches
Scandium Triflate-Mediated Three-Component Reactions
Blackburn and Guan’s method combines 2-aminopyridine, aldehydes, and isonitriles using Sc(OTf)₃ as a catalyst. Although designed for 3-amino derivatives, substituting the aldehyde with 3,4-dimethylbenzaldehyde could theoretically yield the target compound. However, this remains unexplored in the literature.
Comparative Analysis of Synthetic Methods
Key Observations :
- Solvent-free condensation offers the lowest environmental impact (E-factor = 2.1) and highest yield.
- A³-coupling provides excellent regioselectivity but introduces a 3-substituent, requiring additional steps for removal.
- Iodine catalysis balances cost and efficiency, though scalability is limited by reflux conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .
Scientific Research Applications
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives, including 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine, have shown promising antimicrobial properties. Notably, research has indicated that certain derivatives possess potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as for some compounds. These findings suggest the potential for developing new treatments for tuberculosis and other resistant infections .
Case Study: Antitubercular Activity
- Compounds Tested : A series of imidazo[1,2-a]pyridine-3-carboxamides.
- Results : Compounds demonstrated MIC values ≤1 μM against replicating bacteria and showed enhanced efficacy against multidrug-resistant strains.
- Significance : These results highlight the potential of these compounds as novel antitubercular agents .
Anti-inflammatory Properties
Research has also explored the anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives. In a study evaluating various compounds for their anti-inflammatory activity, several showed significant efficacy in reducing inflammation without causing hepatic or renal toxicity . This positions them as candidates for treating inflammatory diseases.
Case Study: Dual Action Against Infections
- Focus : Antiparasitic and anti-inflammatory activities against Entamoeba histolytica and Trichomonas vaginalis.
- Findings : Compounds exhibited both antiparasitic effects and reduced inflammation in preclinical models.
- : These properties suggest a dual mechanism that could be harnessed for therapeutic interventions .
Cardiovascular Applications
Some derivatives of imidazo[1,2-a]pyridine have been identified as potential cardiovascular agents. For instance, certain compounds have been reported to function as antithrombotic agents, which could be beneficial in managing cardiovascular diseases .
Pharmacological Insights
- Mechanism : Inhibition of thrombus formation.
- Relevance : This application underscores the importance of these compounds in developing new cardiovascular therapies.
Synthesis and Structural Variability
The synthesis of this compound and its derivatives involves various methods that enhance their pharmacological profiles. Techniques such as multicomponent reactions and oxidative coupling are frequently employed to create diverse structural variants with improved bioactivity .
| Synthesis Method | Description |
|---|---|
| Multicomponent Reactions | Allows for rapid assembly of complex molecules |
| Oxidative Coupling | Facilitates the formation of carbon-carbon bonds |
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit anticancer activity by inhibiting key enzymes and signaling pathways involved in cell proliferation . The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects .
Comparison with Similar Compounds
Substituent Effects on Anticholinesterase Activity
- Compound 2h : 2-(Biphenyl)imidazo[1,2-a]pyridine with a methyl group at the R4 position exhibits strong acetylcholinesterase (AChE) inhibition (IC50 = 79 µM). The biphenyl side chain enhances binding to the peripheral anionic site of AChE .
- Compound 2j : 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine shows selectivity for butyrylcholinesterase (BChE) (IC50 = 65 µM), attributed to the electron-withdrawing chloro groups improving interactions with the BChE acyl pocket .
- 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine : The 3,4-dimethylphenyl group likely balances lipophilicity and steric bulk. Methyl groups may enhance metabolic stability compared to halogens, though direct activity data are absent in the evidence.
Aryl Substituent Comparisons
Key Observations :
- Electron-donating groups (e.g., methoxy) improve reactivity in synthetic transformations but may reduce target binding compared to electron-withdrawing groups (e.g., Cl, SO2CH3) .
Pharmacophore Comparisons
Core Scaffold Variations
- Imidazo[1,2-a]pyridines vs. Imidazo[1,2-c]pyrimidines : Imidazo[1,2-a]pyridines (e.g., 2-(3,4-dimethylphenyl) derivative) generally exhibit lower MIC values (1–2 µM) in antimicrobial assays compared to nitrogen-enriched analogues like imidazo[1,2-c]pyrimidines (MIC = 5–9 µM) . The absence of additional nitrogens in the core improves potency.
- Market Drugs : Zolpidem (2-(4-methylphenyl)imidazo[1,2-a]pyridine) shares structural similarity but lacks the 3,4-dimethyl substitution. This difference may alter GABAA receptor binding kinetics .
Substituent Positional Effects
- R4 Methylation : Compound 2h’s methyl group at R4 enhances AChE inhibition by 2.6-fold compared to unsubstituted analogues (e.g., 2f, IC50 = 208 µM) . A similar effect is plausible for 3,4-dimethylphenyl derivatives.
- C2 Aryl Groups : Bulky C2 substituents (e.g., biphenyl) improve AChE inhibition, while smaller groups (e.g., phenyl) favor BChE selectivity .
Biological Activity
The compound 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine is part of the imidazo[1,2-a]pyridine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound includes a methyl-substituted phenyl group attached to an imidazo[1,2-a]pyridine scaffold. This unique structure contributes to its distinct chemical and biological properties.
Imidazo[1,2-a]pyridines exhibit various mechanisms of action that contribute to their biological activities:
- Antimicrobial Activity : These compounds have been shown to disrupt bacterial cell walls and inhibit essential enzymes.
- Anticancer Properties : They often target specific kinases involved in tumor growth and proliferation.
- Anti-inflammatory Effects : The compounds modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) and other inflammatory mediators.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits tumor cell proliferation; effective against various cancer cell lines. |
| Antimicrobial | Exhibits activity against bacteria and protozoa; potential for treating infections. |
| Anti-inflammatory | Reduces inflammation by inhibiting COX enzymes; potential use in inflammatory diseases. |
| Analgesic | Provides pain relief through central nervous system modulation. |
| Antiviral | Shows promise in inhibiting viral replication; potential against certain viruses. |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various applications:
- Antiparasitic Activity : A study evaluated the compound's effects on Entamoeba histolytica and Trichomonas vaginalis, demonstrating significant antiparasitic activity against metronidazole-resistant strains . This positions it as a candidate for developing new treatments for neglected tropical diseases.
- Anti-inflammatory Studies : In vivo studies assessed the anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives, showing reduced edema in animal models . The results indicated that these compounds could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
- Toxicity Assessments : Exploratory toxicology studies reported that this compound exhibited low toxicity profiles in acute and subacute tests, suggesting a favorable safety margin for further clinical development .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is closely related to their chemical structure:
Q & A
Q. What are the established synthetic routes for 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between 2-aminopyridines and electrophilic partners. For 2-aryl-substituted derivatives like this compound, three primary approaches are validated:
- Multicomponent Reactions (MCRs): Reacting 2-aminopyridine with aldehydes and isonitriles in aqueous conditions (catalyst-free) yields high-purity products .
- Copper-Catalyzed Three-Component Coupling (TCC): A Cu-catalyzed method using 2-aminopyridine, arylaldehydes, and alkynes enables regioselective synthesis under mild conditions .
- Cadogan Cyclization: Advanced functionalization via reductive cyclization of nitroarenes derived from N-tosylhydrazones (NTHs) allows access to substituted imidazo[1,2-a]pyridines .
Key Variables:
Q. What spectroscopic techniques are critical for characterizing imidazo[1,2-a]pyridine derivatives?
Standard characterization includes:
- NMR (¹H/¹³C): Assign aromatic protons (δ 7.5–8.5 ppm) and substituent-specific signals (e.g., dimethylphenyl CH3 at δ 2.2–2.5 ppm) .
- HRMS: Confirms molecular ion peaks (e.g., [M+H]+ for C15H15N2: 223.1235) .
- FT-IR: Identifies functional groups (e.g., C=N stretch ~1600 cm⁻¹) .
Validation Tip: Cross-reference with X-ray crystallography for regiochemistry confirmation, especially for isomers .
Advanced Research Questions
Q. How do substituents at the C-3 position modulate biological activity in imidazo[1,2-a]pyridines?
Substituents at C-3 significantly impact pharmacological profiles:
| Substituent | Biological Activity | Example (IC50/Selectivity) |
|---|---|---|
| Morpholine | COX-2 inhibition | IC50 = 0.07 µM; SI = 217.1 |
| Phenylamino | Enhanced analgesic activity | 85% pain reduction (in vivo) |
| Thioalkyl | No antibacterial activity | MIC >128 µg/mL (gram ± bacteria) |
Methodological Insight:
- Use molecular docking to predict binding affinities (e.g., COX-2 active site) .
- In vitro assays: Compare IC50 values across substituents to establish SAR .
Q. How can structural contradictions in reported biological data be resolved?
Discrepancies in antimicrobial efficacy (e.g., vs. 18) arise from:
- Substituent Position: Thioalkyl groups at C-2 () lack activity, while C-6 methoxy derivatives () show promise.
- Bacterial Strains: Gram-negative (e.g., E. coli) resistance mechanisms differ from gram-positive .
Resolution Strategy:
- Conduct comparative MIC assays using standardized strains (CLSI guidelines).
- Apply chemoinformatics tools (e.g., QSAR models) to predict bioactivity cliffs .
Q. What advanced functionalization strategies enable C-3/C-5 diversification?
- C-H Amination: Palladium-catalyzed C-H activation allows diarylation at C-3/C-5 for fluorophore tuning .
- Aza-Friedel–Crafts Reaction: Y(OTf)3-catalyzed three-component reactions introduce alkyl/aryl groups at C-3 with >75% yield .
Case Study:
- 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine undergoes C-3 alkylation to yield antiproliferative derivatives (79% yield) .
Methodological Challenges
Q. How to address low regioselectivity in multicomponent syntheses?
Q. What computational tools predict photophysical properties in imidazo[1,2-a]pyridines?
- TD-DFT Calculations: Correlate HOMO-LUMO gaps with emission wavelengths (e.g., 3,5-diaryl derivatives emit 450–600 nm) .
- Inductive Effect Modeling: Electron-withdrawing groups at C-5 lower LUMO levels, red-shifting fluorescence .
Contradictions in Evidence
- Antimicrobial Activity: reports no antibacterial activity for 2-thiosubstituted derivatives, while highlights antimicrobial potential for methoxy-substituted analogs. This underscores the need for substituent- and strain-specific assays.
- COX-2 Selectivity: Morpholine at C-3 () shows high selectivity, but phenylamino groups may enhance off-target effects. Validate via kinetic studies (e.g., COX-1/COX-2 inhibition ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
